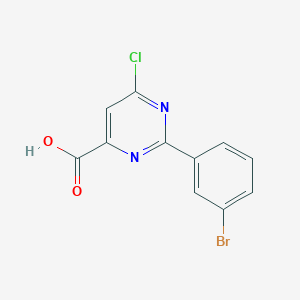
2,4-Diethylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethylthiazole is an organic compound belonging to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This compound has been detected in various foods, including arabica coffee .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diethylthiazole typically involves the reaction of appropriate thioamides with α-haloketones. For instance, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides can yield 2,4-disubstituted thiazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. general methods for thiazole synthesis involve similar reaction conditions as those used in laboratory settings, often scaled up for industrial applications.
化学反応の分析
Types of Reactions: 2,4-Diethylthiazole can undergo various chemical reactions, including:
Oxidation: Thiazoles can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiazoles to dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitrated thiazoles.
科学的研究の応用
2,4-Diethylthiazole has been studied for its potential biological activities. The compound’s presence in foods like arabica coffee suggests its relevance in food chemistry and flavor research .
作用機序
The mechanism of action of 2,4-diethylthiazole involves interactions with various molecular targets. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This electrostatic potential plays a significant role in drug-target protein interactions, influencing the compound’s biological effects.
類似化合物との比較
- 2,4-Dimethylthiazole
- 2,4-Diethyl-5-methylthiazole
- 2,4-Diphenylthiazole
Comparison: 2,4-Diethylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other 2,4-disubstituted thiazoles, it may exhibit different pharmacological properties and applications .
特性
CAS番号 |
32272-49-4 |
|---|---|
分子式 |
C7H11NS |
分子量 |
141.24 g/mol |
IUPAC名 |
2,4-diethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-3-6-5-9-7(4-2)8-6/h5H,3-4H2,1-2H3 |
InChIキー |
IAEOVWDULPWPSJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CSC(=N1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[2-amino-4-[(2,5-dichlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13872529.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)
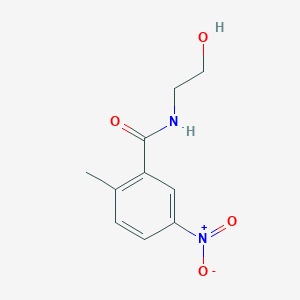
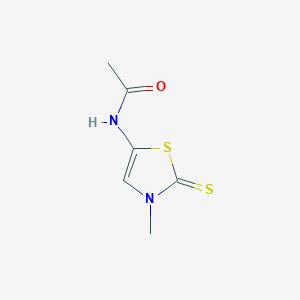
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
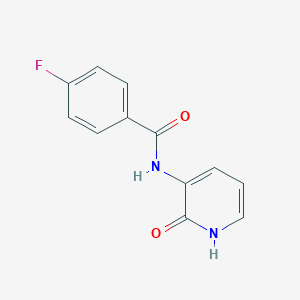
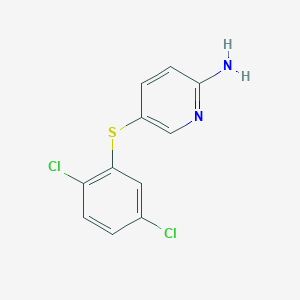
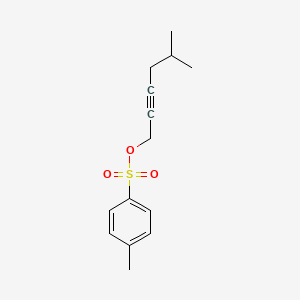

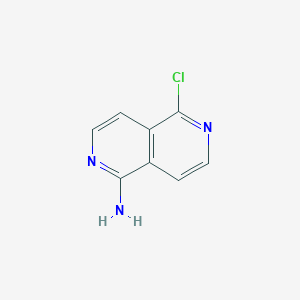
![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)
